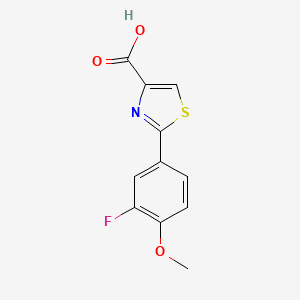

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid

Description

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluoro and methoxy group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Properties

Molecular Formula |

C11H8FNO3S |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C11H8FNO3S/c1-16-9-3-2-6(4-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) |

InChI Key |

OFZRTKSNEBXBRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxyaniline with thioamide and α-halo acids under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Functional Group Transformations at the Carboxylic Acid Position

The carboxylic acid group at position 4 of the thiazole ring undergoes classical acid-derived reactions:

-

Amidation : Coupling with amines (e.g., 3,4,5-trimethoxyaniline) via EDCI/HOBt conditions yields bioactive amides, as demonstrated in antiproliferative SMART agents .

-

Esterification : Conversion to ethyl carboxylate derivatives enhances anticancer activity, as seen in thiazolin-4-one analogues .

-

Acid Chloride Formation : Intermediate for further nucleophilic substitutions, though explicit examples require additional data.

Thiazole Ring Reactivity

The electron-deficient thiazole ring participates in electrophilic substitutions and cycloadditions:

-

Electrophilic Aromatic Substitution : The 5-position is activated for halogenation or nitration, though steric hindrance from the fluorophenyl group may limit reactivity.

-

Oxidation/Reduction :

Aromatic Ring Modifications

The 3-fluoro-4-methoxyphenyl substituent enables regioselective reactions:

| Reaction Type | Example | Outcome |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluorine via SNAr | Limited by electron-withdrawing methoxy group. |

| Cross-Coupling | Suzuki-Miyaura with boronic acids | Enables biaryl synthesis for drug discovery. |

Biological Interactions and Mechanistic Insights

The compound modulates enzyme activity through:

-

Hydrogen Bonding : Carboxylic acid and thiazole nitrogen interact with catalytic residues in carbonic anhydrase III (CA-III) .

-

Hydrophobic Effects : The fluorophenyl group stabilizes binding pockets in tubulin, inhibiting polymerization (IC₅₀ in nM range) .

Comparative Reactivity of Analogues

Key structural analogues and their reactivity differences:

Synthetic Pathways and Optimization

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

- 2-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

- 2-Oxo-2-ethyl-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other thiazole derivatives .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is a promising compound in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Overview of the Compound

The compound features a thiazole ring, which is notable for its role in various biological processes. The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring enhances its chemical properties, potentially influencing its interaction with biological targets.

The primary target for this compound appears to be Cathepsin S , a cysteine protease involved in antigen processing and presentation. The compound may exert its effects through:

- Covalent Bond Formation: Interacting with the active site of Cathepsin S.

- Modulation of Biochemical Pathways: Affecting immune response pathways, which could have implications in autoimmune diseases and cancer therapy.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance:

- In vitro Studies: Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The structure-activity relationship suggests that electron-withdrawing groups enhance activity .

- Mechanism: The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Thiazole derivatives are also explored for their antimicrobial properties:

- Broad-Spectrum Activity: Some studies report that thiazole compounds exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .

- SAR Insights: Modifications on the thiazole ring and phenyl substituents can significantly alter antimicrobial potency, suggesting a tailored approach in drug design .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and binding affinity |

| Methoxy Group | Increases solubility and bioavailability |

| Thiazole Ring Modifications | Essential for maintaining biological activity |

Studies have shown that specific substitutions at the para position on the phenyl ring can lead to enhanced anticancer activities, with certain configurations yielding IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

- Anticancer Efficacy: A derivative of thiazole was tested against A549 lung adenocarcinoma cells, showing significant selectivity with an IC50 value lower than 10 µM. This highlights the potential of thiazole derivatives in targeted cancer therapies .

- Antimicrobial Testing: A series of thiazole compounds were evaluated against drug-resistant strains of Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 5 µg/mL, indicating strong potential for development as new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-(3-fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A viable approach involves Hantzsch thiazole synthesis , where a substituted acetophenone derivative (e.g., 3-fluoro-4-methoxyacetophenone) is condensed with thiourea and a halogenated carboxylic acid ester. For example, ethyl bromopyruvate can be used to form the thiazole ring. The ethyl ester intermediate (e.g., this compound ethyl ester) can then be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Characterization :

- NMR : Confirm regiochemistry of the thiazole ring and substituent positions.

- HPLC-MS : Assess purity (>97%) and detect potential side products (e.g., unhydrolyzed esters).

- Melting Point : Compare with structurally similar compounds (e.g., 206–207°C for 2-(3-chlorophenyl)thiazole-4-carboxylic acid) .

Q. How can researchers ensure compound stability during storage and experimental use?

- Methodological Answer : Stability studies should include:

- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), light, and humidity for 7–14 days. Monitor decomposition via HPLC (e.g., mass balance analysis as in triazole derivative studies) .

- Storage Recommendations : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- In-Use Stability : Prepare fresh solutions in anhydrous DMSO or methanol to avoid solvent-mediated degradation.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing fluorinated thiazole derivatives?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal parameters:

- Reaction Path Search : Simulate energy barriers for cyclization steps in thiazole formation .

- Condition Screening : Use software (e.g., ICReDD’s platform) to model solvent effects, catalyst loading, and temperature gradients, reducing trial-and-error experimentation .

- Validation : Cross-reference computational predictions with small-scale experimental runs (e.g., 1–5 mmol) to refine models.

Q. What strategies resolve contradictions in biological activity data for fluorinated thiazole-carboxylic acid analogs?

- Methodological Answer : Conflicting bioactivity results often arise from:

- Purity Variability : Re-analyze batches via LC-MS to rule out impurities (e.g., residual ethyl ester or de-fluorinated byproducts) .

- Solubility Differences : Standardize assay solvents (e.g., DMSO concentration ≤1% v/v) and confirm cellular uptake using fluorescent analogs.

- Target Selectivity : Perform competitive binding assays or molecular docking studies to identify off-target interactions .

Q. How can researchers design derivatives to enhance the pharmacokinetic profile of this compound?

- Methodological Answer : Focus on bioisosteric replacement and prodrug strategies :

- Carboxylic Acid Modifications : Prepare amides or esters (e.g., ethyl or tert-butyl esters) to improve membrane permeability .

- Fluorine Positioning : Compare meta- vs. para-fluoro substitution on the phenyl ring using SAR studies (see fluorophenyl thiazole ester analogs) .

- Metabolic Stability : Incubate derivatives with liver microsomes and analyze metabolites via UPLC-QTOF to identify vulnerable sites (e.g., demethylation of the methoxy group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.